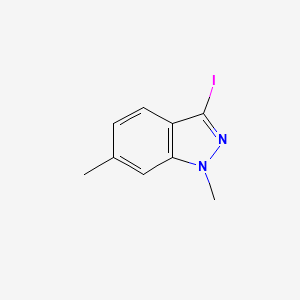

1,6-二甲基-3-碘-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-indazoles are a class of heterocyclic compounds that have garnered interest due to their presence in various biologically active molecules. The structure of 1H-indazoles can vary, forming dimers, trimers, and catemers in the solid state. These structures can exhibit chirality, despite the molecules themselves being achiral, which is a fascinating aspect of their solid-state chemistry .

Synthesis Analysis

The synthesis of 1H-indazoles, including derivatives such as 1,6-Dimethyl-3-iodo-1H-indazole, can be achieved through reactions involving hydrazones and arynes. A novel route has been developed that starts from readily available hydrazones of aldehydes and o-(trimethylsilyl)aryl triflates. This method proceeds under mild conditions and is tolerant of a wide range of functional groups, providing a pathway to synthesize 1H-indazoles efficiently and with good to excellent yields .

Molecular Structure Analysis

The molecular structure of 1H-indazoles can be complex due to their ability to form different types of aggregates such as dimers, trimers, and catemers. These aggregates can be chiral, and their presence can vary depending on the phase they are in. The study of their molecular structure is challenging due to these variations, but it is crucial for understanding the properties and potential applications of these compounds .

Chemical Reactions Analysis

1H-indazoles participate in a variety of chemical reactions due to their versatile structure. The presence of functional groups such as dimethylamino groups, ketones, and iodine in the case of 1,6-Dimethyl-3-iodo-1H-indazole, allows for a wide range of chemical transformations. These reactions can lead to the formation of biologically and pharmaceutically important compounds, including acridones and acridinium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indazoles are influenced by their molecular associations and the phase they are in. Techniques such as vibrational spectroscopy (IR, FIR, Raman, and VCD) and computational studies are used to analyze these properties. These techniques help in determining the presence of different structures and their configurations, which is essential for the development of new materials and drugs based on 1H-indazoles .

科学研究应用

医药应用

含吲唑的杂环化合物,例如1,6-二甲基-3-碘-1H-吲唑,具有多种医药应用 。它们用作:

药物开发

一些最近上市的药物含有吲唑结构单元 。这表明1,6-二甲基-3-碘-1H-吲唑可能用于开发新的药物。

呼吸道疾病的治疗

吲唑还可以用作磷脂酰肌醇3-激酶δ的选择性抑制剂,用于治疗呼吸道疾病 .

合成方法

该化合物参与了最新的1H-和2H-吲唑合成策略 。 这些策略包括过渡金属催化反应、还原环化反应以及在没有催化剂和溶剂的情况下通过连续形成C-N和N-N键来合成2H-吲唑 .

日常应用

取代的咪唑,包括1,6-二甲基-3-碘-1H-吲唑,是用于各种日常应用的功能分子的关键组成部分 .

区域控制合成

安全和危害

作用机制

Target of Action

The primary target of 1,6-Dimethyl-3-iodo-1H-indazole is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the catabolism of tryptophan along the kynurenine pathway . It is involved in various physiological and pathological processes, including immune regulation and cancer .

Mode of Action

1,6-Dimethyl-3-iodo-1H-indazole interacts with its target, IDO1, by inhibiting its expression . This inhibition is achieved in a concentration-dependent manner . By inhibiting IDO1, the compound interferes with the metabolism of tryptophan, which can have significant effects on cellular functions and immune responses .

Biochemical Pathways

The inhibition of IDO1 by 1,6-Dimethyl-3-iodo-1H-indazole affects the kynurenine pathway, which is the primary route of tryptophan catabolism . This can lead to changes in the levels of downstream metabolites, including kynurenine and its derivatives . These metabolites have various biological effects, including immunomodulatory properties .

Result of Action

The inhibition of IDO1 by 1,6-Dimethyl-3-iodo-1H-indazole can lead to various molecular and cellular effects. For instance, it has been shown to have a potent anti-proliferative activity in human colorectal cancer cells (HCT116) . Additionally, it can induce apoptosis and selectively activate the extracellular signal-regulated kinase (ERK) in the mitogen-activated protein kinase (MAPK) pathway in FaDu cells .

属性

IUPAC Name |

3-iodo-1,6-dimethylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFSZQGRATXJGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303212 |

Source

|

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257535-50-4 |

Source

|

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)